![molecular formula C21H20ClFN2O3S B3011662 3-[(3-chlorophenyl)sulfonyl]-6-fluoro-1-methyl-7-piperidin-1-ylquinolin-4(1H)-one CAS No. 892789-11-6](/img/structure/B3011662.png)
3-[(3-chlorophenyl)sulfonyl]-6-fluoro-1-methyl-7-piperidin-1-ylquinolin-4(1H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound "3-[(3-chlorophenyl)sulfonyl]-6-fluoro-1-methyl-7-piperidin-1-ylquinolin-4(1H)-one" is a chemically complex molecule that appears to be related to a family of compounds with potential biological activity. The molecule consists of a quinolinone core substituted with a piperidinyl group and a sulfonyl group with halogen atoms, which may contribute to its reactivity and potential as a pharmacological agent.
Synthesis Analysis
The synthesis of related quinolinone derivatives often involves cascade reactions that build molecular complexity through multiple bond-forming events. For instance, a cascade halosulfonylation of 1,7-enynes has been established to efficiently synthesize 3,4-dihydroquinolin-2(1H)-ones, which involves sulfonyl radical-triggered addition and cyclization sequences . Similarly, the synthesis of piperidine derivatives with sulfonyl groups has been achieved by treating substituted benzhydryl chlorides with piperidine followed by N-sulfonation . These methods suggest that the synthesis of the compound could involve similar strategies, utilizing sulfonyl radicals and halogenated reagents to construct the sulfonyl and halogenated moieties of the molecule.
Molecular Structure Analysis
The molecular structure of related compounds has been studied using various techniques, including X-ray crystallography and density functional theory (DFT) calculations. For example, a novel quinolinone derivative with a piperidinyl group was synthesized and its crystal structure was determined, providing insights into the molecular geometry and intermolecular interactions . These studies are crucial for understanding the conformation and electronic properties of such molecules, which are important for their reactivity and biological activity.
Chemical Reactions Analysis
The reactivity of quinolinone and piperidine derivatives is influenced by the presence of sulfonyl and halogen groups. These functionalities can participate in various chemical reactions, such as Michael addition or cycloaddition, to form new bonds and molecular frameworks . The nature of substitutions on the aromatic rings and the presence of electron-withdrawing or electron-donating groups can significantly affect the chemical behavior of these compounds.
Physical and Chemical Properties Analysis
The physical and chemical properties of quinolinone and piperidine derivatives are characterized by spectroscopic methods, including NMR and IR spectroscopy, as well as by computational studies. These analyses provide information on the chemical shifts, vibrational frequencies, and electronic absorption spectra, which are reflective of the molecular structure and electronic distribution within the molecule . Additionally, the presence of halogen atoms can influence the molecular properties, such as polarity and reactivity, due to their electronegative nature .
科学的研究の応用
Synthesis and Structural Analysis
A novel compound closely related to the specified chemical, involving a piperidinyl quinolinone structure, was synthesized using Michael addition of secondary amine to an α, β-unsaturated carbonyl compound. The crystal structure, molecular geometry, and various physical properties were studied using X-ray crystallography and density functional theory. This research provides insights into the molecular interactions and stability of such compounds (Fatma et al., 2017).
Potential Antimicrobial Applications
Another research focused on derivatives of fluoroquinolones, which share a structural similarity with the specified chemical, has shown promising antimicrobial activities. These compounds, including various piperidinyl quinolones, have been evaluated for their efficacy against bacterial and fungal pathogens, indicating potential applications in treating infections (Vinaya et al., 2009).
Applications in Alzheimer’s Disease Research
A series of N-substituted derivatives of a compound structurally similar to the specified chemical was synthesized to explore new drug candidates for Alzheimer’s disease. These compounds were evaluated for enzyme inhibition activity against acetyl cholinesterase, a key enzyme involved in Alzheimer's pathology (Rehman et al., 2018).
Photochemical Properties
Research on related fluoroquinolones has explored their photochemical properties in aqueous solutions, which is crucial for understanding their stability and behavior under different environmental conditions. Such studies are important for the development of pharmaceuticals and their safe environmental disposal (Mella et al., 2001).
Potential in Anticancer Research
A study on 4-aminoquinoline derivatives, which have a structural connection to the specified chemical, aimed to develop effective anticancer agents. This research demonstrated that certain compounds in this class exhibit potent anticancer activities, highlighting their potential therapeutic applications (Solomon et al., 2019).
作用機序
Target of Action
It’s known that the compound has been used in studies related toPlasmodium falciparum , a parasite responsible for malaria .
Mode of Action
GNF-Pf-2359 has a triple mode of action , inhibiting neuronal reuptake of the three neurotransmitters serotonin, noradrenaline, and dopamine, all of which play an important role in the development of depression . GNF-Pf-2359 also increases the release of the neurotransmitter acetylcholine . This mode of action is expected to produce a better and faster reduction of the symptoms associated with depression .
Biochemical Pathways
It’s known that the compound affects the neurotransmitter pathways involving serotonin, noradrenaline, and dopamine .
Pharmacokinetics
It’s known that the compound has a triple mode of action, affecting the neuronal reuptake of serotonin, noradrenaline, and dopamine .
Result of Action
The result of GNF-Pf-2359’s action is a reduction in the symptoms associated with depression, due to its effect on serotonin, noradrenaline, and dopamine neurotransmitter pathways . It also increases the release of the neurotransmitter acetylcholine .
特性
IUPAC Name |
3-(3-chlorophenyl)sulfonyl-6-fluoro-1-methyl-7-piperidin-1-ylquinolin-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20ClFN2O3S/c1-24-13-20(29(27,28)15-7-5-6-14(22)10-15)21(26)16-11-17(23)19(12-18(16)24)25-8-3-2-4-9-25/h5-7,10-13H,2-4,8-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGRICRPPLVHNGY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=O)C2=CC(=C(C=C21)N3CCCCC3)F)S(=O)(=O)C4=CC(=CC=C4)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20ClFN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(3-chlorophenyl)sulfonyl]-6-fluoro-1-methyl-7-piperidin-1-ylquinolin-4(1H)-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5,6-dichloro-N-[4-(3,4-difluorophenyl)-1,3-thiazol-2-yl]pyridine-3-carboxamide](/img/structure/B3011580.png)
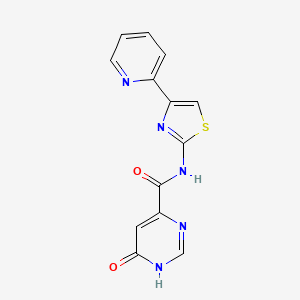
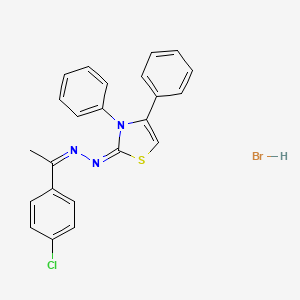
![6-(6-((2-(benzylamino)-2-oxoethyl)thio)-8-oxo-[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl)-N-(3,4-dimethoxyphenethyl)hexanamide](/img/structure/B3011585.png)
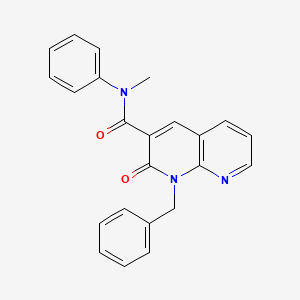
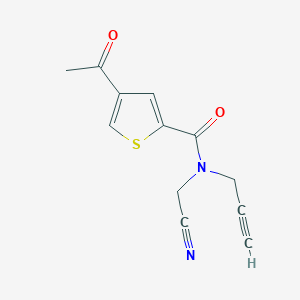
![8-Fluoro-3-iodopyrido[1,2-a]pyrimidin-4-one](/img/structure/B3011588.png)
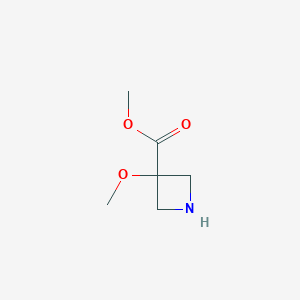
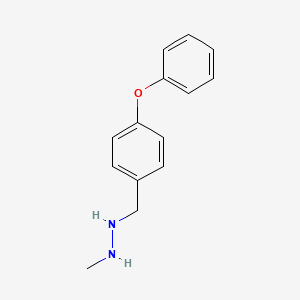

![Spiro[3.4]octan-2-ylmethanamine;hydrochloride](/img/structure/B3011595.png)


![tert-Butyl 7,7-difluoro-2-oxa-5-azabicyclo[4.1.0]heptane-5-carboxylate](/img/structure/B3011601.png)